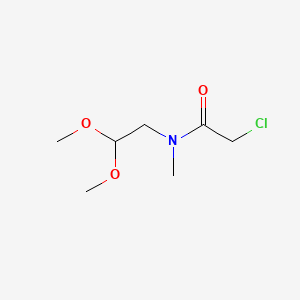
Acetamide, 2-chloro-N-(2,2-dimethoxyethyl)-N-methyl-
Cat. No. B8679097
Key on ui cas rn:
69184-36-7
M. Wt: 195.64 g/mol
InChI Key: BCJUDTIFZMUVFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04314840
Procedure details


N-Methyl-2,2-dimethoxyethanamine (50.0 grams; 0.42 mole), methylene chloride (200 ml) and triethylamine (46.6 grams; 0.462 mole) were charged into a glass reaction vessel fitted with a mechanical stirrer, and thermometer. A calcium chloride filled drying tube was attached and the solution was cooled to about -20° C. Chloroacetyl chloride (49.7 grams; 0.44 moles) dissolved in methylene chloride (25 ml) was then added dropwise, with stirring, while holding the temperature at about -20° C. to -10° C. At the end of the addition, stirring was continued at -20° C. to 10° C. for a period of about 1 hour. The solution was allowed to warm to room temperature, then was stirred at this temperature for a period of about 16 hours. Diethyl ether (125 ml) was then added and the resulting solution filtered. The filtrate was washed with water (30 ml). The washed filtrate was dried and filtered. The solvent was distilled off under mild heat and reduced pressure to yield a residue which was fractionally distilled under reduced pressure to yield the desired product N-methyl-N-(2,2-dimethoxyethyl)-2-chloroacetamide as a fraction boiling at 112° C.-119° C. at 0.30 mm. Hg.







Identifiers


|
REACTION_CXSMILES
|
[CH3:1][NH:2][CH2:3][CH:4]([O:7][CH3:8])[O:5][CH3:6].C(N(CC)CC)C.[Cl-].[Ca+2].[Cl-].[Cl:19][CH2:20][C:21](Cl)=[O:22]>C(Cl)Cl.C(OCC)C>[CH3:1][N:2]([CH2:3][CH:4]([O:7][CH3:8])[O:5][CH3:6])[C:21](=[O:22])[CH2:20][Cl:19] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
CNCC(OC)OC
|
|
Name
|
|
|
Quantity
|
46.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Step Three
|
Name
|
|
|
Quantity
|
49.7 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)Cl
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with a mechanical stirrer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying tube
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was then added dropwise
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at about -20° C. to -10° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
At the end of the addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred at this temperature for a period of about 16 hours
|
|
Duration
|
16 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting solution filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The filtrate was washed with water (30 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The washed filtrate was dried
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under mild heat
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reduced pressure to yield a residue which
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was fractionally distilled under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C(CCl)=O)CC(OC)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
